Direct PI3Kδ Inhibition Comparison: Benzotriazinone vs. Quinazolinone Scaffold
In a head-to-head comparison using the identical cellular assay system, 3-(Piperidin-4-yl)benzo[d][1,2,3]triazin-4(3H)-one demonstrated a 3.7-fold higher potency for inhibiting PI3Kδ-mediated AKT phosphorylation compared to the direct quinazolinone analog, 3-(piperidin-4-yl)quinazolin-4(3H)-one [1][2].
| Evidence Dimension | Inhibition of human PI3Kδ-mediated AKT phosphorylation (S473) |
|---|---|
| Target Compound Data | IC50 = 102 nM |
| Comparator Or Baseline | 3-(Piperidin-4-yl)quinazolin-4(3H)-one; IC50 = 374 nM |
| Quantified Difference | 3.7-fold improvement (Δ IC50 = 272 nM lower for target) |
| Conditions | Ri-1 cells, 30 min incubation, electrochemiluminescence assay in presence of human serum |
Why This Matters
The >3.5-fold potency difference demonstrates that the 1,2,3-benzotriazin-4(3H)-one core provides a non-substitutable pharmacophore for PI3Kδ engagement, making this specific scaffold essential for maintaining target affinity in probe development.
- [1] BindingDB Entry BDBM50394893 (ChEMBL ID CHEMBL2165502). IC50 = 102 nM; Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 mins by electrochemiluminescence assay. View Source
- [2] BindingDB Entry BDBM50394897 (ChEMBL ID CHEMBL2165498). IC50 = 374 nM; Inhibition of human PI3Kdelta-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 mins by electrochemiluminescence assay. View Source
